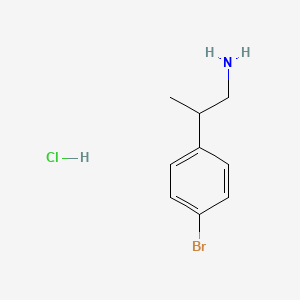
2-(4-Bromophenyl)propan-1-amine hydrochloride
Vue d'ensemble
Description
“2-(4-Bromophenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular weight of 250.57 . It is a solid substance and its IUPAC name is 2-(4-bromophenyl)-2-propanamine hydrochloride .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)propan-1-amine hydrochloride” were not found, similar compounds have been synthesized through various methods. For instance, 4-Bromophenylacetic acid, a related compound, can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The InChI code for “2-(4-Bromophenyl)propan-1-amine hydrochloride” is 1S/C9H12BrN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H . This indicates the presence of a bromine atom attached to a phenyl group, which is further attached to a propan-1-amine group.Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)propan-1-amine hydrochloride” is a solid substance . It has a molecular weight of 250.57 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Neuropharmacological Research
One of the earliest studies on a compound structurally related to 2-(4-Bromophenyl)propan-1-amine hydrochloride, specifically 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, identified its potential in neuropharmacology. This compound demonstrated potent antagonistic effects on p-chloroamphe-tamine-induced depletion of brain serotonin, suggesting its relevance in studying neurotransmitter systems (Fuller et al., 1978).
Synthesis of Enantioenriched Amines
Research in organic chemistry has explored the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines using transaminases and lipases. This approach is significant for producing precursors of pharmaceuticals like Levofloxacin, showcasing the compound's role in medicinal chemistry (Mourelle-Insua et al., 2016).
Chemical Synthesis
The compound's utility in chemical synthesis is highlighted by studies like the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, where it serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals (Lygin & Meijere, 2009).
Crystal Structure Analysis
In crystallography, compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine have been synthesized and analyzed for their structural properties, aiding in understanding molecular interactions and stability (Nadaf et al., 2019).
Corrosion Inhibition Research
In the field of materials science, derivatives of 2-(4-bromophenyl)propan-1-amine hydrochloride have been studied for their corrosion inhibition properties on metals like iron. These studies contribute to the development of protective coatings and anticorrosive materials (Kaya et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(6-11)8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUWLOICGVFYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)propan-1-amine hydrochloride | |
CAS RN |
211314-90-8 | |
| Record name | 2-(4-bromophenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)
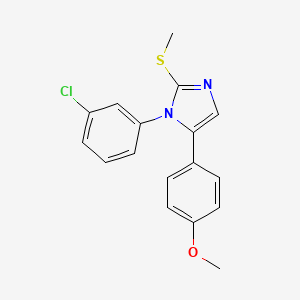
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)
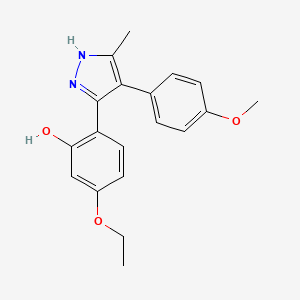
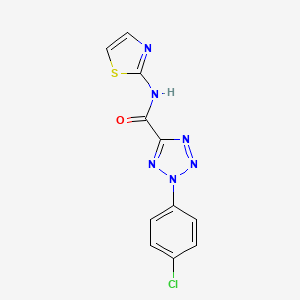
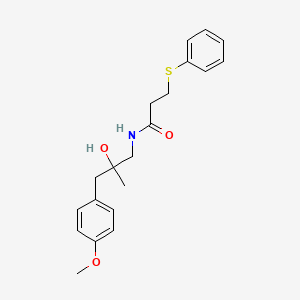
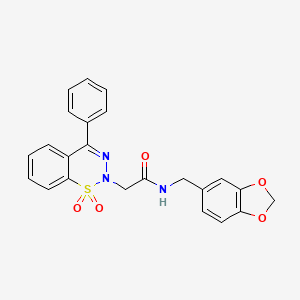
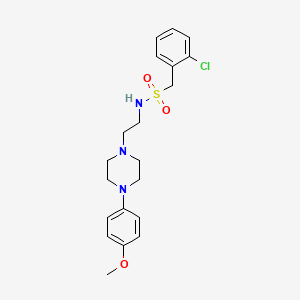
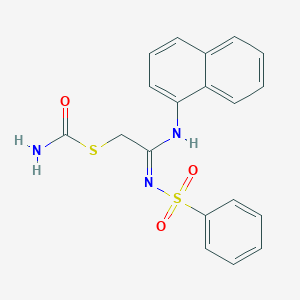
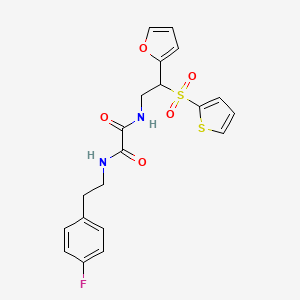
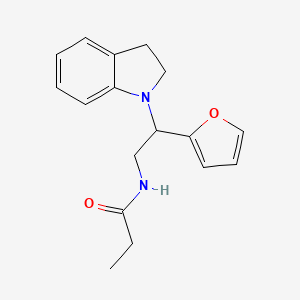
![4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479350.png)